3-Cyclohexenyltrimethoxysilane
Overview
Description
3-Cyclohexenyltrimethoxysilane is a colorless liquid with a strong odor. It is mainly utilized in the manufacturing of silicone rubbers, coatings, resins, and adhesives. The chemical formula for this compound is C9H18O3Si .
Synthesis Analysis
The synthesis of trimethoxysilane compounds, such as 3-Cyclohexenyltrimethoxysilane, involves the hydrolysis of methoxysilane coupling agents (MSCA). This process has been studied using Fourier transform near-infrared (FTNIR) spectroscopy combined with the partial least squares (PLS) model . The hydrolysis reactions are second-order reactions, and both temperature and acidity can promote these reactions .Molecular Structure Analysis
The molecular structure of 3-Cyclohexenyltrimethoxysilane consists of a cyclohexene ring attached to a trimethoxysilane group . The molecular weight of this compound is 202.32 g/mol.Chemical Reactions Analysis
The hydrolysis kinetics of methoxysilane coupling agents, including 3-Cyclohexenyltrimethoxysilane, have been studied. The hydrolysis reactions are second-order reactions, and both temperature and acidity can promote these reactions . The rate constant of the reactions is sensitive to the temperature .Scientific Research Applications
1. Synthesis and Catalytic Applications
3-Cyclohexenyltrimethoxysilane is involved in various synthesis and catalytic processes. For instance, it is used in tin(IV) chloride-catalyzed cycloaddition reactions with 3-ethoxycyclobutanones, producing 3-ethoxy-5-[(trialkylsilyl)methyl]cyclohexan-1-ones. This process showcases its role in forming complex organic compounds, which are useful in different chemical industries (Matsuo et al., 2009).
2. Transfer Hydrofunctionalization
It plays a significant role in transfer hydrofunctionalization, where it acts as a surrogate for gaseous and explosive hydrosilanes like Me3SiH. This use is particularly crucial in safely handling otherwise hazardous materials in laboratory settings (Walker & Oestreich, 2019).
3. Material Science and Polymer Chemistry
3-Cyclohexenyltrimethoxysilane is also significant in material science, particularly in the synthesis of polymers. Its usage in palladium-catalyzed hydrosilylation polymerization of dihydrosilanes with diynes affords silylene-divinylene polymers, demonstrating its versatility in creating materials with unique properties (Yamashita et al., 2003).
4. Surface Functionalization
The compound finds application in surface functionalization, particularly with aminosilanes. It helps address the issue of loss of surface functionality in silica surfaces, enhancing the stability of these surfaces in various applications (Smith & Chen, 2008).
5. Building Blocks in Organic Synthesis
3-Cyclohexenyltrimethoxysilane serves as a building block in the synthesis of various organosilicon compounds. These compounds are crucial in organic chemistry, offering pathways to create complex molecules with specific functional groups (Geyer et al., 2015).
Safety And Hazards
properties
IUPAC Name |
cyclohex-3-en-1-yl(trimethoxy)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3Si/c1-10-13(11-2,12-3)9-7-5-4-6-8-9/h4-5,9H,6-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAXPYDTIXIPSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1CCC=CC1)(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexenyltrimethoxysilane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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